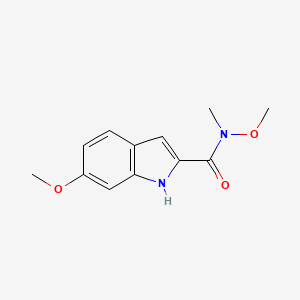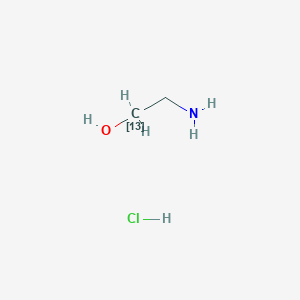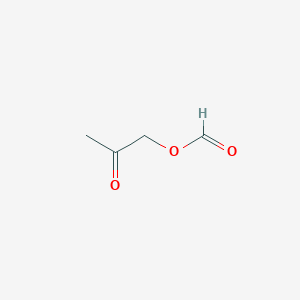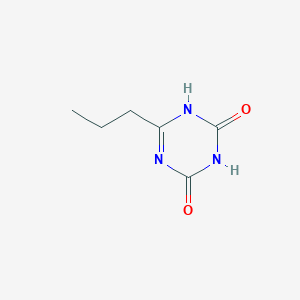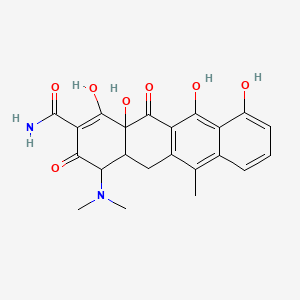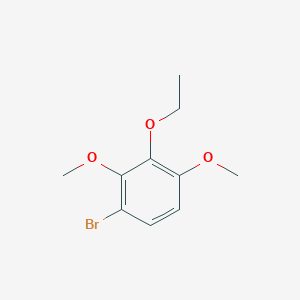
1-Bromo-3-ethoxy-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-ethoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-ethoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Oxidation: Potassium permanganate in acidic or basic medium can oxidize the ethoxy and methoxy groups.
Reduction: Lithium aluminum hydride in anhydrous ether can reduce the bromine atom to a hydrogen atom.
Major Products Formed
Substitution: 1-Methoxy-3-ethoxy-2,4-dimethoxybenzene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: 3-Ethoxy-2,4-dimethoxybenzene.
Applications De Recherche Scientifique
1-Bromo-3-ethoxy-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving substituted benzene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups, being electron-donating, can stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the ethoxy group.
1-Bromo-3,4-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.
1-Bromo-2,4,5-trimethoxybenzene: Contains an additional methoxy group.
Uniqueness
1-Bromo-3-ethoxy-2,4-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions in chemical reactions
Propriétés
Numéro CAS |
18111-35-8 |
|---|---|
Formule moléculaire |
C10H13BrO3 |
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
1-bromo-3-ethoxy-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13BrO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3 |
Clé InChI |
TVOVJKPAMZAOSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
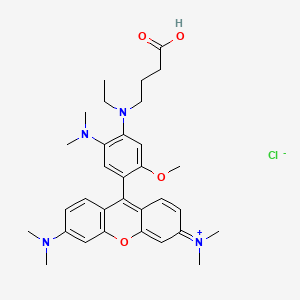

![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
